molecular formula C17H15N3O3S B10872498 N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

Cat. No.: B10872498
M. Wt: 341.4 g/mol
InChI Key: IBNMIEKKKSTZGW-VCHYOVAHSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a condensation reaction with an appropriate benzaldehyde derivative.

    Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the benzothiazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-HYDROXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
  • N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-CHLOROPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
  • N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-NITROPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is unique due to the presence of the 4-methoxyphenyl group, which can impart specific biological and chemical properties. This makes it distinct from other similar compounds and can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-6-12(7-9-13)10-18-23-11-16(21)20-17-19-14-4-2-3-5-15(14)24-17/h2-10H,11H2,1H3,(H,19,20,21)/b18-10+

InChI Key

IBNMIEKKKSTZGW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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